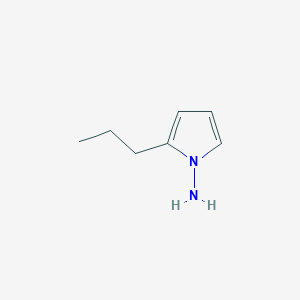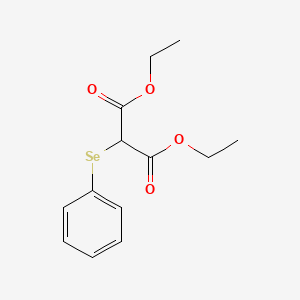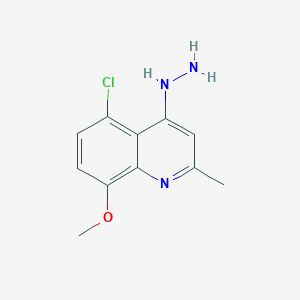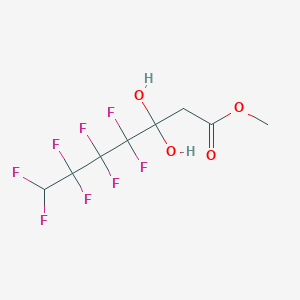![molecular formula C11H15BO4 B14151602 Diethyl benzo[d][1,3]dioxol-5-ylboronate CAS No. 94839-08-4](/img/structure/B14151602.png)
Diethyl benzo[d][1,3]dioxol-5-ylboronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl benzo[d][1,3]dioxol-5-ylboronate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzo[d][1,3]dioxole ring system attached to a boronate group. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl benzo[d][1,3]dioxol-5-ylboronate typically involves the reaction of benzo[d][1,3]dioxole with a boronic acid or boronic ester. One common method is the palladium-catalyzed cross-coupling reaction between benzo[d][1,3]dioxole and a boronic acid derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most effective catalysts and solvents for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl benzo[d][1,3]dioxol-5-ylboronate undergoes various chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronate group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl benzo[d][1,3]dioxol-5-ylboronate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Wirkmechanismus
The mechanism of action of diethyl benzo[d][1,3]dioxol-5-ylboronate involves its ability to form stable complexes with various molecular targets. The boronate group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds. The compound’s interactions with molecular targets can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Another boronic acid derivative with similar reactivity but lacking the benzo[d][1,3]dioxole ring.
Diethyl phenylboronate: Similar structure but with a phenyl ring instead of the benzo[d][1,3]dioxole ring.
Benzo[d][1,3]dioxol-5-ylboronic acid: The boronic acid analog of diethyl benzo[d][1,3]dioxol-5-ylboronate.
Uniqueness
This compound is unique due to the presence of the benzo[d][1,3]dioxole ring, which imparts distinct electronic and steric properties. This structural feature enhances its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
94839-08-4 |
|---|---|
Molekularformel |
C11H15BO4 |
Molekulargewicht |
222.05 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-yl(diethoxy)borane |
InChI |
InChI=1S/C11H15BO4/c1-3-15-12(16-4-2)9-5-6-10-11(7-9)14-8-13-10/h5-7H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
VCZRHQOJRDVUOO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)OCO2)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B14151522.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate](/img/structure/B14151535.png)
![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)
![5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14151540.png)

![N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine](/img/structure/B14151554.png)
![5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14151555.png)



![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14151610.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151616.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)

